molecular formula C15H12O3 B290504 3-Hydroxyphenyl 3-phenylacrylate

3-Hydroxyphenyl 3-phenylacrylate

Cat. No. B290504
M. Wt: 240.25 g/mol
InChI Key: FBJBXBJXYQABMO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyphenyl 3-phenylacrylate, also known as HPA, is a synthetic compound with potential applications in various fields of scientific research. This compound is a derivative of cinnamic acid and exhibits a range of biochemical and physiological effects, making it an interesting compound for further study. In

Mechanism of Action

The mechanism of action of 3-Hydroxyphenyl 3-phenylacrylate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 3-Hydroxyphenyl 3-phenylacrylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
3-Hydroxyphenyl 3-phenylacrylate has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 3-Hydroxyphenyl 3-phenylacrylate can inhibit the growth of cancer cells, reduce the production of reactive oxygen species (ROS), and increase the activity of antioxidant enzymes. In vivo studies have shown that 3-Hydroxyphenyl 3-phenylacrylate can reduce inflammation and oxidative stress, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Hydroxyphenyl 3-phenylacrylate in lab experiments is its well-established synthesis method, which provides a high yield of pure product. Another advantage is its ability to exhibit multiple biological activities, making it an interesting compound for further study. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may limit its use in certain studies.

Future Directions

There are several future directions for research on 3-Hydroxyphenyl 3-phenylacrylate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Another area of interest is its potential as a chemopreventive agent for the treatment of cancer. Further studies are also needed to investigate the toxicity and pharmacokinetics of 3-Hydroxyphenyl 3-phenylacrylate, as well as its potential interactions with other drugs and compounds.
In conclusion, 3-Hydroxyphenyl 3-phenylacrylate is a synthetic compound with potential applications in various fields of scientific research. Its well-established synthesis method, multiple biological activities, and potential as a therapeutic and chemopreventive agent make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action, toxicity, and pharmacokinetics.

Synthesis Methods

The synthesis of 3-Hydroxyphenyl 3-phenylacrylate involves the condensation of 3-hydroxyphenylacetic acid with phenylacetic acid, catalyzed by a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The resulting product is a white crystalline solid with a melting point of 168-170°C. This method of synthesis has been well established in the literature and provides a high yield of 3-Hydroxyphenyl 3-phenylacrylate.

Scientific Research Applications

3-Hydroxyphenyl 3-phenylacrylate has been found to exhibit a range of biological activities, making it a promising compound for scientific research. In particular, 3-Hydroxyphenyl 3-phenylacrylate has been shown to have anti-inflammatory, antioxidant, and antitumor properties. These properties make it an interesting compound for further study in the fields of pharmacology and medicinal chemistry.

properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(3-hydroxyphenyl) (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C15H12O3/c16-13-7-4-8-14(11-13)18-15(17)10-9-12-5-2-1-3-6-12/h1-11,16H/b10-9+

InChI Key

FBJBXBJXYQABMO-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC(=C2)O

SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)O

Origin of Product

United States

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